molecular formula C20H23NO4 B3137114 (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide CAS No. 433707-98-3

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B3137114
CAS No.: 433707-98-3
M. Wt: 341.4 g/mol
InChI Key: XLMVVNSUHMGRKE-KPKJPENVSA-N
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Description

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a synthetic cinnamamide derivative offered as a high-purity research compound. This molecule features a prop-2-enamide backbone that links a 4-propoxyphenyl group to a 2,4-dimethoxyphenyl moiety, creating a structure of interest in medicinal chemistry and drug discovery. The (2E) stereochemistry of the central double bond is a key structural feature that influences its three-dimensional shape and potential for target binding. Compounds with similar structural motifs, such as the cinnamamide framework, are frequently investigated for their diverse biological activities . Research into analogous molecules has shown potential in areas including immunomodulation and the development of anticancer agents . The presence of methoxy and propoxy substituents on the aromatic rings can significantly impact the compound's physicochemical properties, such as its lipophilicity and electronic distribution, which are critical parameters for optimizing pharmacokinetic profiles and target engagement. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13-25-16-8-5-15(6-9-16)7-12-20(22)21-18-11-10-17(23-2)14-19(18)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMVVNSUHMGRKE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Substitution Reactions: The aromatic rings can be functionalized with methoxy and propoxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups.

    Reduction: Reduction reactions can target the double bond in the enamide structure.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in saturated amides.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Typically, such compounds can interact with enzymes, receptors, or other proteins, influencing biological pathways. The methoxy and propoxy groups may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of cinnamanilides, where substituent positioning (ortho, meta, para) and functional groups (halogens, methoxy, trifluoromethyl, etc.) significantly influence activity. Key analogs include:

Compound Name Substituents (Anilide Ring / Phenyl Group) Key Activities References
(2E)-N-(2,4-Dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide 2,4-diOMe / 4-OPr Not explicitly reported; inferred anti-inflammatory potential
(2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10) 3-F, 4-CF3 / phenyl Bactericidal activity (MRSA, M. tuberculosis) comparable to ampicillin
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide 3,5-diCF3 / 3,4-diCl Broad-spectrum antibacterial (MRSA, E. faecalis, mycobacteria), low cytotoxicity
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1) 4-OMe / 3,4-diOH (ethanolamine side chain) Moderate antioxidant activity (DPPH IC50: 383 µM)
(2E)-N-(3-Fluoro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide 3-F, 4-Me / 4-OPr Structural analog; activity not reported

Key Observations :

  • Antimicrobial Activity : Halogenated analogs (e.g., 3,4-diCl, CF3) exhibit superior antibacterial potency. For example, 3,4-dichlorocinnamanilides in showed submicromolar MICs against S. aureus and MRSA, outperforming ampicillin .
  • Anti-Inflammatory Potential: Compounds with ortho/meta substituents (e.g., 2,6-dibromo-3-Cl-4-F in ) attenuate NF-κB activation, suggesting the target compound’s 2,4-diOMe group may favor anti-inflammatory effects .
  • Cytotoxicity : Brominated or chlorinated derivatives (e.g., compound 11 in ) often show higher cytotoxicity, while trifluoromethyl or methoxy groups (e.g., ) reduce toxicity .

Lipophilicity and Physicochemical Properties

Lipophilicity (logD) correlates with membrane permeability and bioavailability. Experimental logD values from for cinnamanilides range from 2.5–4.5, with halogenated derivatives at the higher end.

Structure-Activity Relationships (SAR)

  • Anilide Ring Substitution :
    • Ortho substituents (e.g., 2-OMe) enhance anti-inflammatory activity but reduce antimicrobial efficacy .
    • Meta substituents (e.g., 3-CF3, 3-Cl) improve antibacterial potency, as seen in .
  • Phenyl Group Modification :
    • Electron-withdrawing groups (Cl, CF3) on the phenyl ring boost antimicrobial activity but may increase cytotoxicity .
    • Propoxy groups (vs. methoxy) extend half-life due to slower metabolic degradation .

Biological Activity

(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known by its CAS number 204199-03-1, is an organic compound belonging to the class of enamides. This compound features a unique structure characterized by the presence of methoxy and propoxy groups, which may impart distinctive chemical reactivity and biological activity.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Calcium Channel Modulation : Similar to other compounds with structural similarities to papaverine, this compound may influence calcium influx in smooth muscle cells. Studies suggest that it could block Ca2+^{2+} channels, leading to reduced intracellular calcium levels and subsequent muscle relaxation .
  • cAMP Pathway Activation : The activation of cyclic AMP (cAMP)-dependent signaling pathways has been observed, indicating a potential role in modulating smooth muscle contractility through protein kinase A (PKA) pathways .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their mechanisms:

  • Smooth Muscle Relaxation Studies : In experiments involving isolated smooth muscle tissues from male Wistar rats, compounds similar to this compound demonstrated significant muscle relaxation effects at concentrations ranging from 1×1051\times 10^{-5} to 2.5×1042.5\times 10^{-4} mol/L. These effects were attributed to both the blockade of calcium influx and the activation of cAMP signaling pathways .
  • Comparative Analysis with Related Compounds : The presence of methoxy and propoxy groups in this compound distinguishes it from others like (2E)-N-(2,4-dimethoxyphenyl)-3-phenylprop-2-enamide. Such differences in substituents can significantly influence the biological activity and reactivity profiles of these compounds.

Potential Applications

Given its biological activity, this compound may have potential applications in:

  • Pharmacology : As a candidate for developing new smooth muscle relaxants or antihypertensive agents.
  • Agriculture : Exploring its potential as a chitin synthesis inhibitor in pest management strategies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for (2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between aromatic aldehydes and amines under controlled conditions. Key steps include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyzing the reaction with bases like potassium carbonate to enhance enamide formation .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and confirming structural integrity with nuclear magnetic resonance (NMR) spectroscopy .
    • Critical Parameters : Temperature (60–80°C), pH (neutral to slightly basic), and solvent choice significantly impact yield (typically 70–85%) .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : Determines regioselectivity and confirms the (2E)-stereochemistry via coupling constants (e.g., J = 15–16 Hz for trans protons) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) by quantifying residual reactants .
  • Mass Spectrometry (MS) : Validates molecular weight (341.41 g/mol) and fragmentation patterns .

Q. What are the basic biological assays used to evaluate this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against bacterial/fungal strains, with IC₅₀ values calculated .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess inhibitory concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) affect the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Comparative Analysis : Replace the 4-propoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Fluorinated analogs show enhanced electrophilicity and binding affinity due to increased electronegativity .
  • Data Table :
SubstituentReactivity (Nucleophilic Substitution)Biological Activity (IC₅₀, μM)
-OPr (propoxy)Moderate12.5 (Anticancer)
-F (fluoro)High8.2
-Cl (chloro)Low18.7

Q. What computational methods are employed to predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., tyrosine kinases). Key residues (e.g., Lys231, Asp382) form hydrogen bonds with the enamide group .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent purity, catalyst batch, and reaction scaling. For example, trace water in DMF reduces yields by 15–20% .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. Discrepancies in IC₅₀ values may arise from cell line variability .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation during storage or biological assays?

  • Answer :

  • Storage : Use inert atmospheres (argon) and antioxidants (e.g., BHT) to prevent oxidation. Store at –20°C in amber vials .
  • Assay Conditions : Include protease inhibitors in cell-based assays to reduce enzymatic degradation .

Q. How is regioselectivity achieved in the synthesis of analogous compounds?

  • Answer :

  • Directed Metalation : Employ directing groups (e.g., sulfonamides) to control coupling positions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating (e.g., 100°C, 30 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-N-(2,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

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